|
REACTION_CXSMILES
|
[OH-].[Na+].[SH:3][C:4]1O[CH:6]=[CH:7][CH:8]=1.Cl[CH2:10][C:11]([OH:13])=[O:12].Cl>O.CO.C(O)C>[C:11]([CH2:10][C:4]1[S:3][CH:6]=[CH:7][CH:8]=1)([OH:13])=[O:12] |f:0.1|
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|
Name
|
|
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Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
SC=1OC=CC1
|
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
After 20 minutes of stirring it
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 50° C.
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 3 hours at 50° C.
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
Prepared crystal
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CC=1SC=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.148 mol | |
| AMOUNT: MASS | 23.5 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |